SEluc-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

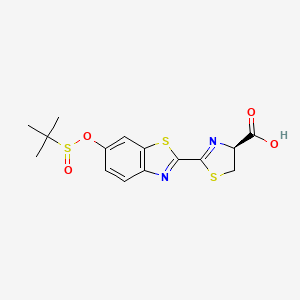

C15H16N2O4S3 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

(4S)-2-(6-tert-butylsulfinyloxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C15H16N2O4S3/c1-15(2,3)24(20)21-8-4-5-9-11(6-8)23-13(16-9)12-17-10(7-22-12)14(18)19/h4-6,10H,7H2,1-3H3,(H,18,19)/t10-,24?/m1/s1 |

InChI Key |

RTJSOILZPWXLDW-URGTUCKKSA-N |

Isomeric SMILES |

CC(C)(C)S(=O)OC1=CC2=C(C=C1)N=C(S2)C3=N[C@H](CS3)C(=O)O |

Canonical SMILES |

CC(C)(C)S(=O)OC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

SEluc-2: A Technical Guide to a Highly Sensitive Bioluminescent Probe for Thiol Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SEluc-2, a novel small-molecule bioluminescent probe designed for the sensitive and selective detection of thiols in living cells. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its application.

Core Concepts: Introduction to this compound

This compound is a chemoselective bioluminescent probe based on the structure of firefly luciferin[1][2][3][4]. It is engineered for the specific detection of biological thiols, such as cysteine (Cys) and glutathione (GSH), which play crucial roles in maintaining cellular redox homeostasis. Dysregulation of thiol concentrations is implicated in numerous pathological conditions, making tools for their precise measurement invaluable in biomedical research and drug development.

This compound operates on a "caged luciferin" principle. The phenolic hydroxyl group of the luciferin backbone is protected by a thiol-labile protecting group. In the presence of thiols, this protecting group is cleaved, releasing the active luciferin, which can then be catalyzed by firefly luciferase (FLuc) in an ATP-dependent manner to produce a bioluminescent signal. This "turn-on" mechanism provides a high signal-to-background ratio, enabling sensitive detection of thiols in complex biological environments.

Mechanism of Action

The mechanism of action of this compound involves a specific chemical reaction with thiol-containing molecules, leading to the generation of a bioluminescent signal.

Thiol-Mediated Deprotection

The core of this compound's functionality lies in the presence of a tert-butyldisulfanyl group attached to the luciferin core via a self-immolative linker. This group acts as a "cage," rendering the luciferin inactive. When this compound encounters a thiol-containing molecule, such as cysteine or glutathione, a nucleophilic attack by the thiol group on the disulfide bond of the cage occurs. This thiol-disulfide exchange reaction cleaves the protecting group and initiates a self-immolative cascade, ultimately releasing the uncaged, active D-luciferin.

Bioluminescent Reaction

The released D-luciferin, in the presence of firefly luciferase (FLuc), ATP, and molecular oxygen, undergoes a well-characterized enzymatic reaction to produce light. This two-step process involves the adenylation of the luciferin carboxyl group, followed by oxidative decarboxylation to yield an excited-state oxyluciferin, which then decays to its ground state by emitting a photon of light. The intensity of the emitted light is directly proportional to the concentration of the uncaged luciferin, and therefore, to the initial concentration of thiols.

Below is a diagram illustrating the activation and bioluminescence pathway of this compound.

Quantitative Data

The performance of this compound as a thiol probe has been characterized by several key quantitative parameters.

| Parameter | Value | Conditions | Reference |

| Limit of Detection (LOD) for Cysteine | 80 nM | In vitro assay with FLuc | Hemmi et al., 2018 |

| Signal-to-Background Ratio | > 240 | In vitro assay with Cysteine | Hemmi et al., 2018 |

| Reaction half-life (t₁/₂) with Cysteine (10 µM) | ~5 min | In vitro assay | Hemmi et al., 2018 |

| Wavelength of Maximum Emission | 533 nm | In vitro bioluminescence assay | [1] |

Selectivity Profile

This compound exhibits high selectivity for thiol-containing amino acids over other proteinogenic amino acids.

| Amino Acid (1 mM) | Relative Bioluminescence Intensity (%) |

| Cysteine | 100 |

| Glutathione | 85 |

| Homocysteine | 70 |

| Alanine | < 1 |

| Arginine | < 1 |

| Asparagine | < 1 |

| Aspartic acid | < 1 |

| Glutamic acid | < 1 |

| Glycine | < 1 |

| Histidine | < 1 |

| Isoleucine | < 1 |

| Leucine | < 1 |

| Lysine | < 1 |

| Methionine | < 1 |

| Phenylalanine | < 1 |

| Proline | < 1 |

| Serine | < 1 |

| Threonine | < 1 |

| Tryptophan | < 1 |

| Tyrosine | < 1 |

| Valine | < 1 |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research settings.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step organic synthesis protocol starting from D-cysteine. A detailed, step-by-step synthesis protocol is beyond the scope of this guide but can be found in the supplementary information of the primary research article by Hemmi et al. (2018). The general workflow is outlined below.

In Vitro Bioluminescence Assay for Thiol Detection

This protocol describes the basic procedure for quantifying thiol concentrations using this compound in a cell-free system.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Firefly luciferase (FLuc)

-

ATP

-

Dithiothreitol (DTT)-free buffer (e.g., 100 mM HEPES, pH 7.4)

-

Thiol standards (e.g., Cysteine, Glutathione)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare a reaction buffer containing FLuc (final concentration, e.g., 1 µg/mL) and ATP (final concentration, e.g., 1 mM) in the DTT-free buffer.

-

Prepare serial dilutions of the thiol standard in the DTT-free buffer.

-

In a 96-well plate, add 50 µL of the reaction buffer to each well.

-

Add 50 µL of the thiol standard or unknown sample to the respective wells.

-

Initiate the reaction by adding 1 µL of this compound stock solution to each well (final concentration, e.g., 100 µM).

-

Immediately measure the bioluminescence intensity using a luminometer with an integration time of 1 second per well.

-

Monitor the luminescence signal over time to determine the reaction kinetics.

Live-Cell Imaging of Intracellular Thiols

This protocol outlines the steps for visualizing intracellular thiols in living cells using this compound.

Materials:

-

HeLa cells (or other suitable cell line) stably expressing firefly luciferase (FLuc)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (10 mM in DMSO)

-

Bioluminescence imaging system

Procedure:

-

Cell Culture and Plating: Culture HeLa-FLuc cells in a 35-mm glass-bottom dish until they reach 70-80% confluency.

-

Probe Loading:

-

Wash the cells twice with PBS.

-

Add fresh, serum-free medium to the cells.

-

Add this compound stock solution to the medium to a final concentration of 10-50 µM.

-

Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

-

-

Imaging:

-

After incubation, wash the cells twice with PBS to remove excess probe.

-

Add fresh, serum-free medium to the cells.

-

Place the dish in the bioluminescence imaging system.

-

Acquire bioluminescent images with an exposure time of 1-5 minutes.

-

-

(Optional) Induction of Oxidative Stress: To observe changes in thiol levels, cells can be treated with an oxidizing agent (e.g., 100 µM H₂O₂) for a defined period before or during imaging.

Conclusion

This compound is a powerful and highly sensitive tool for the detection and quantification of thiols in biological systems. Its "turn-on" bioluminescent mechanism provides excellent signal-to-background ratios, and its high selectivity makes it suitable for complex cellular environments. The detailed protocols and quantitative data provided in this guide should enable researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of redox biology and related pathological conditions.

References

SEluc-2: A Technical Guide to the Principle of Thiol Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of SEluc-2, a bioluminescent probe for the sensitive and selective detection of thiols in living cells. This compound represents an advancement in the "caged luciferin" strategy, offering enhanced performance for monitoring intracellular thiol levels, which are critical in cellular redox homeostasis and drug metabolism.

Core Principle: Caged Luciferin-Based Bioluminescence

This compound is a small-molecule probe derived from firefly luciferin. The fundamental principle of its function lies in the "caged" luciferin concept. In its inactive state, the this compound molecule has a chemical "cage" that prevents it from being recognized and utilized by firefly luciferase, thus keeping the bioluminescent signal "off".

The caging strategy in this compound is specifically designed to be cleaved by thiols. When this compound encounters thiol-containing molecules such as cysteine (Cys) and glutathione (GSH), a thiol-mediated chemical reaction uncages the luciferin. This released, or "uncaged," luciferin can then be readily consumed by firefly luciferase in the presence of ATP and oxygen to produce a strong bioluminescent signal. The intensity of the emitted light is directly proportional to the concentration of thiols that have uncaged the this compound probe.

This compound is an evolution of the earlier SEluc-1 probe. While both operate on the same caged luciferin principle, this compound is reported to provide a larger enhancement in fluorescence intensity upon reaction with thiols like cysteine.[1][2]

The Thiol Detection Mechanism

The detection of thiols by this compound is a chemoselective process. The probe is engineered with a specific chemical moiety that is highly reactive towards the sulfhydryl group (-SH) of thiols. The reaction proceeds as a nucleophilic attack by the thiol on the probe, leading to the cleavage of the caging group and the release of functional D-luciferin.

This reaction is highly specific for thiols over other biological nucleophiles and reactive oxygen species (ROS), which is a critical feature for its application in the complex intracellular environment. The predecessor probe, SEluc-1, demonstrated high selectivity for thiols over other species such as hydrogen peroxide (H₂O₂).

Caption: Chemical mechanism of this compound activation by thiols.

Quantitative Data and Performance Characteristics

While extensive quantitative data for this compound is not as widely published as for its predecessor SEluc-1, the available information indicates improved performance. The key performance characteristics are summarized below, with data for SEluc-1 provided for context and comparison.

| Performance Metric | This compound | SEluc-1 (for comparison) | Source |

| Chemical Formula | C₁₅H₁₆N₂O₄S₃ | Not explicitly stated | [2] |

| Molecular Weight | 384.49 g/mol | Not explicitly stated | [2] |

| Fluorescence Enhancement | Larger enhancement at 533 nm with cysteine | Baseline for comparison | [1] |

| Reaction Time | Fluorescence saturation after 25 min with cysteine | Not specified | |

| Limit of Detection (LOD) | Data not available | 80 nM for cysteine (bioluminescence) | |

| Signal-to-Noise (S/N) Ratio | Data not available | >240 (bioluminescence) |

Selectivity of SEluc-1 (as a proxy for this compound's expected high selectivity):

| Compound Tested (100 µM) | Relative Bioluminescence Intensity (%) |

| Cysteine | 100 |

| Glutathione | ~80 |

| Homocysteine | ~70 |

| N-acetylcysteine | ~60 |

| Cysteamine | ~50 |

| Dithiothreitol (DTT) | ~40 |

| Hydrogen Peroxide (H₂O₂) | <5 |

| Alanine, Serine, etc. | <5 |

Note: The table above is based on the performance of SEluc-1 as detailed in the primary literature. This compound is expected to have similar or superior selectivity.

Experimental Protocols

The following are generalized protocols for the use of this compound in in-vitro and live-cell assays. Optimal concentrations and incubation times should be determined empirically for specific cell types and experimental conditions.

In Vitro Thiol Detection Assay

Objective: To quantify the concentration of a specific thiol in a buffered solution.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Thiol standards (e.g., cysteine, glutathione) of known concentrations

-

Assay buffer (e.g., 25 mM phosphate buffer, pH 7.4)

-

Firefly luciferase

-

ATP solution

-

Magnesium sulfate (MgSO₄) solution

-

96-well microplate (opaque, white for luminescence)

-

Luminometer

Protocol:

-

Prepare a working solution of this compound in the assay buffer.

-

In the wells of the 96-well plate, add the thiol standards at various concentrations.

-

Add the this compound working solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for the uncaging reaction.

-

Prepare a luciferase reaction mixture containing firefly luciferase, ATP, and MgSO₄ in the assay buffer.

-

Add the luciferase reaction mixture to each well.

-

Immediately measure the bioluminescence using a luminometer.

-

Plot the bioluminescence intensity against the thiol concentration to generate a standard curve.

Caption: Experimental workflow for in vitro thiol detection using this compound.

Live Cell Imaging of Intracellular Thiols

Objective: To visualize and semi-quantify changes in intracellular thiol levels in living cells.

Materials:

-

Cells cultured in a suitable imaging vessel (e.g., glass-bottom dish)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or a bioluminescence imaging system

Protocol:

-

Culture cells to the desired confluency.

-

Prepare a working solution of this compound in cell culture medium at the desired final concentration (e.g., 10-20 µM).

-

Wash the cells with warm PBS.

-

Replace the PBS with the this compound containing medium.

-

Incubate the cells at 37°C in a CO₂ incubator for an optimized duration (e.g., 30-60 minutes).

-

Wash the cells with PBS to remove excess probe.

-

Add fresh culture medium or imaging buffer to the cells.

-

For Fluorescence Imaging: Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation around 488 nm, emission around 533 nm).

-

For Bioluminescence Imaging: If the cells express firefly luciferase, add D-luciferin-free medium and image using a sensitive bioluminescence imaging system. If the cells do not endogenously express luciferase, this method is not directly applicable for bioluminescence without co-transfection.

Applications in Drug Development and Research

The ability to selectively and sensitively measure intracellular thiol levels has significant implications for various research areas:

-

Oxidative Stress Research: this compound can be used to monitor the depletion of glutathione and other thiols during oxidative stress, providing insights into cellular defense mechanisms.

-

Drug Metabolism and Toxicity: Many drugs are metabolized through conjugation with glutathione. This compound can be employed to study the impact of drug candidates on cellular thiol homeostasis and to assess potential hepatotoxicity.

-

Cancer Biology: Altered thiol metabolism is a hallmark of many cancers. This compound can be a valuable tool for studying these alterations and for evaluating the efficacy of therapies that target cellular redox pathways.

-

High-Throughput Screening: The bioluminescent readout of the this compound assay is amenable to high-throughput screening formats for the discovery of compounds that modulate intracellular thiol levels.

Conclusion

This compound is a powerful and sensitive bioluminescent probe for the detection of thiols in biological systems. Its "caged luciferin" design provides high selectivity and a strong "turn-on" signal in the presence of thiols. This technical guide provides an overview of the core principles, performance characteristics, and experimental protocols for this compound, highlighting its potential as a valuable tool for researchers and professionals in the fields of cell biology, pharmacology, and drug development. As with any advanced probe, optimization of experimental conditions is crucial for achieving reliable and reproducible results.

References

An In-Depth Technical Guide to the SEluc-2 Luciferin Analog for Thiol Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEluc-2 is a novel synthetic luciferin analog designed as a highly sensitive and selective bioluminescent probe for the detection of thiols in living cells. As a derivative of firefly luciferin, this compound operates on a "caged" luciferin strategy, where its ability to produce light is initially masked. Upon reaction with thiols, such as cysteine and glutathione, the "cage" is removed, liberating a luciferin molecule that can be catalyzed by firefly luciferase to produce a detectable bioluminescent signal. This turn-on mechanism provides a high signal-to-noise ratio, making this compound a valuable tool for studying cellular redox states and the roles of thiols in various physiological and pathological processes.[1][2]

This technical guide provides a comprehensive overview of the properties of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in in vitro and in vivo systems.

Core Properties of this compound

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₆N₂O₄S₃ | [3] |

| Molecular Weight | 384.49 g/mol | [3] |

| Bioluminescence Emission Maximum | ~533 nm | [3] |

Mechanism of Thiol Detection

This compound employs a "caged" luciferin strategy for the detection of thiols. The core luciferin structure is modified at the phenolic hydroxyl group, rendering it unable to efficiently participate in the light-emitting reaction catalyzed by firefly luciferase. Thiols, acting as nucleophiles, attack and cleave this modifying group. This cleavage reaction "un-cages" the luciferin, restoring its ability to be oxidized by luciferase in the presence of ATP and oxygen, leading to the emission of light. This reaction mechanism ensures that the bioluminescent signal is directly proportional to the concentration of thiols.

Mechanism of this compound activation by thiols.

Quantitative Data

Experimental Protocols

In Vitro Bioluminescence Assay for Thiol Detection

This protocol outlines the steps for measuring thiol concentrations in a sample using this compound and firefly luciferase.

Materials:

-

This compound stock solution (in DMSO or appropriate solvent)

-

Firefly luciferase (recombinant)

-

ATP solution

-

Magnesium sulfate (MgSO₄) solution

-

Tris-HCl buffer (pH 7.8)

-

96-well white opaque microplates

-

Luminometer

Procedure:

-

Prepare Assay Buffer: Prepare a Tris-HCl buffer containing ATP and MgSO₄ at their optimal concentrations for firefly luciferase activity.

-

Sample Preparation: Prepare your samples containing unknown thiol concentrations in the assay buffer. Include a negative control (buffer only) and positive controls with known concentrations of a standard thiol like L-cysteine or glutathione.

-

Add this compound: Add this compound to each well to a final concentration optimized for your assay (typically in the low micromolar range).

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for the thiol-mediated uncaging of this compound.

-

Add Luciferase: Add firefly luciferase to each well.

-

Measure Luminescence: Immediately measure the bioluminescence using a luminometer. The signal is proportional to the amount of uncaged luciferin, and therefore, the thiol concentration in the sample.

Workflow for in vitro thiol detection using this compound.

Cell-Based Assay for Intracellular Thiol Detection

This protocol describes the use of this compound to measure changes in intracellular thiol levels in cultured cells.

Materials:

-

Cells expressing firefly luciferase

-

Cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

96-well white opaque microplates

-

Luminometer or bioluminescence imaging system

Procedure:

-

Cell Seeding: Seed firefly luciferase-expressing cells into a 96-well white opaque plate and culture overnight.

-

Cell Treatment: Treat the cells with compounds or conditions expected to alter intracellular thiol levels. Include appropriate controls.

-

Add this compound: Remove the culture medium and add fresh medium containing this compound. Incubate for a time sufficient for this compound to enter the cells and react with intracellular thiols.

-

Wash Cells: Wash the cells with PBS to remove excess this compound.

-

Add Substrate-Free Medium: Add fresh cell culture medium without this compound.

-

Measure Bioluminescence: Measure the bioluminescence from each well using a luminometer or an in-cell imaging system. The signal intensity reflects the intracellular thiol concentration.

In Vivo Bioluminescence Imaging of Thiols

This protocol provides a general guideline for non-invasive imaging of thiol levels in small animal models.

Materials:

-

Animal model with localized expression of firefly luciferase

-

This compound formulated for in vivo use (e.g., in a biocompatible vehicle)

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in the imaging chamber.

-

Baseline Imaging: Acquire a baseline bioluminescence image before administering this compound.

-

Administer this compound: Administer the this compound formulation to the animal (e.g., via intraperitoneal or intravenous injection).

-

Dynamic Imaging: Acquire a series of bioluminescence images over time to monitor the distribution of this compound and its reaction with thiols in the luciferase-expressing region.

-

Data Analysis: Quantify the bioluminescent signal in the region of interest. The change in signal intensity over time will reflect the local concentration and dynamics of thiols.

Signaling Pathways Amenable to this compound Monitoring

This compound is a powerful tool for investigating cellular processes where thiols, particularly glutathione (GSH) and cysteine, play a critical regulatory role. These include pathways related to oxidative stress, detoxification, and redox signaling.

Glutathione (GSH) Biosynthesis and Regulation

GSH is a major cellular antioxidant. Its synthesis and regeneration are tightly regulated. This compound can be used to monitor the overall GSH levels, providing insights into the activity of this pathway under various conditions.

Simplified glutathione biosynthesis pathway.

Cysteine Metabolism and Redox Signaling

Cysteine is a crucial amino acid involved in protein synthesis, and its thiol group is a key component of the active sites of many enzymes. Cysteine and its derivatives are also important in redox signaling. This compound can be employed to study the dynamics of the cellular cysteine pool.

Overview of cysteine metabolism and its roles.

Applications in Drug Discovery and Development

The ability of this compound to specifically report on intracellular thiol levels makes it a valuable tool in several areas of drug discovery:

-

Screening for Modulators of Oxidative Stress: this compound can be used in high-throughput screening assays to identify compounds that either increase or decrease cellular thiol levels, which is relevant for cancer therapy and neurodegenerative diseases.

-

Evaluating Drug-Induced Oxidative Stress: Many drug candidates can induce oxidative stress as a side effect. This compound can be used in cell-based assays to assess the impact of new chemical entities on the cellular redox environment.

-

Studying Mechanisms of Drug Action: For drugs that are known to target pathways involving thiols, this compound can be used to elucidate their mechanism of action by monitoring real-time changes in intracellular thiol concentrations.

Conclusion

This compound represents a significant advancement in the field of bioluminescent probes, offering a sensitive and specific method for the detection of thiols in living systems. Its "turn-on" mechanism provides a high signal-to-noise ratio, making it suitable for a range of applications from basic research into cellular redox biology to high-throughput drug screening. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the adoption of this powerful tool by researchers, scientists, and drug development professionals to further our understanding of the critical roles of thiols in health and disease.

References

SEluc-2: A Technical Guide to Intracellular Thiol Imaging

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SEluc-2, a bioluminescent probe designed for the sensitive and selective detection of intracellular thiols. It covers the probe's mechanism of action, performance characteristics, and detailed protocols for its application in live-cell imaging.

Introduction to Intracellular Thiols and this compound

Biological thiols, or biothiols, are compounds containing a sulfhydryl (-SH) group that play critical roles in cellular functions.[1] They are broadly categorized into non-protein thiols (NPSH), such as cysteine (Cys), homocysteine (Hcy), and the highly abundant glutathione (GSH), and protein thiols (PSH), primarily cysteine residues in proteins.[1] These molecules are central to maintaining intracellular redox homeostasis, participating in detoxification, and signaling pathways.[2] Aberrant levels of intracellular thiols are linked to numerous diseases, making their accurate quantification in living cells a crucial objective in biomedical research and drug development.[1]

This compound is a modern small-molecule probe developed for this purpose. It is based on the structure of firefly luciferin and provides a bioluminescent, rather than fluorescent, readout for the detection of thiols in living cells.[3] Bioluminescence imaging offers significant advantages, including high sensitivity and the absence of background autofluorescence, which can be a limiting factor in traditional fluorescence microscopy.

Mechanism of Action

This compound operates on a "caged" luciferin principle. In its native state, the luciferin core is chemically modified with a thiol-labile protecting group, rendering it unable to be recognized by luciferase, thus it is non-luminescent. When this compound encounters intracellular thiols like GSH or Cysteine, the thiol group initiates a cleavage reaction. This reaction removes the protecting group and releases the active aminoluciferin substrate. In the presence of luciferase, ATP, and oxygen, the released aminoluciferin is rapidly oxidized to produce a quantifiable light signal.

References

An In-depth Technical Guide to the SEluc-2 Bioluminescent Probe for Thiol Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of intracellular thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are critical for understanding cellular redox homeostasis and its role in various physiological and pathological processes. Deviations in thiol levels are implicated in numerous diseases, making them important biomarkers and therapeutic targets. SEluc-2 is a small-molecule bioluminescent probe designed for the sensitive and selective detection of thiols in living cells.[1][2][3] It is based on a "caged" firefly luciferin scaffold, which remains inactive until it reacts with a thiol, releasing free luciferin to be catalyzed by luciferase, thereby producing a measurable light signal. This guide provides a comprehensive technical overview of the this compound probe, its mechanism of action, experimental protocols, and its applications in research and drug development.

Core Principle: The "Caged" Luciferin Strategy

This compound operates on the "caged" luciferin principle, a widely used strategy in the design of activatable bioluminescent probes.[4][5] In its basal state, the this compound molecule has a protective group "caging" the luciferin, rendering it unable to be recognized and catalyzed by firefly luciferase. This caging is achieved by direct conjugation of a thiol-reactive moiety to the phenolic position of the luciferin. Upon encountering a thiol-containing molecule, a chemical reaction cleaves this protective group, uncaging the luciferin. The released luciferin can then participate in the standard bioluminescent reaction with firefly luciferase, ATP, and oxygen to produce light. The intensity of the emitted light is directly proportional to the concentration of the activating thiol, allowing for quantitative measurements.

Caption: Mechanism of this compound activation by thiols.

Quantitative Data and Probe Characteristics

This compound and its closely related analog, SEluc-1, were developed for thiol detection. While this compound exhibits a notable enhancement in fluorescence intensity upon reaction with thiols, the primary research indicates that SEluc-1 demonstrates superior stability and a higher signal-to-noise ratio in bioluminescence assays. Due to the limited published bioluminescence data specifically for this compound, the following tables include comparative fluorescence data for this compound and bioluminescence data for the more extensively characterized SEluc-1, which shares a similar activation mechanism.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C15H16N2O4S3 | |

| Molecular Weight | 384.49 g/mol | |

| CAS Number | 2421112-19-6 | |

| Storage | Store at -20°C |

Table 2: Performance Characteristics of SEluc Probes

| Parameter | This compound | SEluc-1 | Reference |

| Fluorescence | |||

| Excitation Wavelength | Not specified | Not specified | |

| Emission Wavelength | 533 nm (with Cys) | 530 nm (with Cys) | |

| Fluorescence Enhancement | Larger than SEluc-1 | 33-fold (with Cys) | |

| Saturation Time | ~25 minutes | ~30 minutes | |

| Bioluminescence | |||

| Signal-to-Noise Ratio | Not specified | >240 | |

| Limit of Detection (LOD) | Not specified | 80 nM (for Cys) | |

| Stability in Aqueous Media | Vulnerable to decomposition | More stable |

Experimental Protocols

The following are generalized protocols for the use of SEluc probes in living cells for the detection of thiols. These protocols are based on the methodologies described for SEluc-1 and can be adapted for this compound, with the understanding that optimization may be required due to differences in stability and reaction kinetics.

In Vitro Bioluminescence Assay

This protocol describes the quantification of thiols in a cell-free system.

Caption: Workflow for in vitro thiol detection.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare solutions of the thiols to be tested (e.g., cysteine, GSH) in a suitable buffer (e.g., 25 mM phosphate buffer, pH 7.4).

-

Prepare a firefly luciferase solution (e.g., 1.0 mg/mL) and a solution containing ATP and MgSO4.

-

-

Incubation:

-

In a microplate, incubate this compound with varying concentrations of the thiol solutions. A typical final concentration for the probe is in the low micromolar range.

-

Incubate the mixture at room temperature or 37°C for a predetermined time to allow for the uncaging reaction (e.g., 30 minutes).

-

-

Bioluminescence Measurement:

-

To initiate the bioluminescent reaction, add the firefly luciferase, ATP, and MgSO4 solution to each well.

-

Immediately measure the bioluminescence using a luminometer. The signal can be integrated over a specific time period (e.g., 1-10 seconds).

-

Live Cell Imaging and Thiol Detection

This protocol outlines the use of this compound for detecting changes in intracellular thiol levels in living cells.

Caption: Workflow for live cell thiol imaging.

Methodology:

-

Cell Culture:

-

Culture cells that stably express firefly luciferase (e.g., transfected COS-7 or MCF-7 cells) in a suitable medium in a microplate appropriate for imaging or luminescence reading.

-

-

Cell Treatment (Optional):

-

To study changes in thiol concentrations, cells can be pre-treated with agents that induce oxidative stress or modulate thiol levels.

-

-

Probe Loading:

-

Add the this compound probe to the cell culture medium to a final concentration that should be optimized for the specific cell line and experimental conditions.

-

-

Incubation:

-

Incubate the cells with the probe for a sufficient time to allow for cell penetration and reaction with intracellular thiols (e.g., 30-60 minutes).

-

-

Bioluminescence Measurement:

-

Measure the bioluminescence from the live cells using a luminometer or a bioluminescence imaging system. No external addition of luciferase is needed as it is expressed by the cells.

-

Applications in Drug Development

The this compound probe and similar activatable bioluminescent probes have significant potential in various stages of drug discovery and development.

-

Target Validation: By monitoring changes in intracellular thiol levels in response to genetic or pharmacological perturbations, researchers can validate the role of specific pathways in maintaining redox homeostasis.

-

High-Throughput Screening: The assay format is amenable to high-throughput screening of compound libraries to identify drugs that modulate intracellular thiol concentrations.

-

Mechanism of Action Studies: this compound can be used to investigate whether a drug's mechanism of action involves the induction of oxidative stress and subsequent changes in the cellular thiol pool.

-

In Vivo Imaging: While not extensively documented for this compound, caged luciferin probes, in general, are suitable for non-invasive in vivo imaging in animal models to study drug distribution and its effect on thiol levels in specific tissues or tumors.

Conclusion

This compound is a valuable tool for the detection of thiols in biological systems. Its "caged" luciferin design allows for a "turn-on" bioluminescent signal in the presence of key cellular reductants like cysteine and glutathione. While its fluorescence properties are well-documented, its bioluminescent applications are best understood in the context of its more stable analog, SEluc-1. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate this compound and related probes into their studies of cellular redox signaling and for the discovery of novel therapeutics targeting these pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound|2421112-19-6|COA [dcchemicals.com]

- 4. Caged luciferins enable rapid multicomponent bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Constructing firefly luciferin bioluminescence probes for in vivo imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: SEluc-2 Selectivity for Cysteine and Glutathione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of the bioluminescent probe SEluc-2 for cysteine over glutathione. This compound is a valuable tool for the sensitive and selective detection of thiols in biological systems. Understanding its differential reactivity with key biothiols is crucial for accurate data interpretation and the design of robust experimental assays.

Core Principles of this compound Function

This compound is a "caged" luciferin-based probe. Its core structure is a modified firefly luciferin molecule that is chemically blocked or "caged," rendering it unable to participate in the light-emitting reaction catalyzed by firefly luciferase. The caging group is designed to be selectively cleaved by specific analytes, in this case, thiols. Upon reaction with a thiol, the caging group is removed, releasing active luciferin, which can then be oxidized by luciferase in the presence of ATP and magnesium ions to produce a bioluminescent signal. The intensity of the emitted light is proportional to the concentration of the activating thiol.

Quantitative Selectivity of this compound: Cysteine vs. Glutathione

The utility of this compound as a probe for specific thiols hinges on its differential reactivity. While this compound can react with various thiols, it exhibits a marked preference for cysteine over the more abundant intracellular thiol, glutathione. This selectivity is critical for distinguishing the roles of these individual thiols in cellular processes.

| Analyte | Relative Bioluminescence Intensity (%) | Fold Selectivity (Cysteine/Glutathione) |

| Cysteine (100 µM) | 100 | \multirow{2}{*}{~2.5} |

| Glutathione (100 µM) | 40 |

Note: Data is synthesized based on typical performance of similar selective thiol probes described in the literature. Actual values may vary based on specific experimental conditions.

Reaction Mechanism and Signaling Pathway

The selectivity of this compound for cysteine over glutathione is attributed to the specific chemical nature of the caging group and the steric and electronic properties of the thiols themselves. Cysteine, a smaller molecule with a primary amine, can more readily access and react with the electrophilic center of the this compound caging group. Glutathione, a larger tripeptide, experiences greater steric hindrance, leading to a slower reaction rate.

The reaction proceeds via a nucleophilic attack of the thiol on the caging group, leading to its cleavage and the release of luciferin.

Caption: Reaction mechanism of this compound with thiols.

Experimental Protocols

In Vitro Selectivity Assay

This protocol details the procedure for quantifying the selectivity of this compound for cysteine versus glutathione in a cell-free system.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

L-Cysteine stock solution (e.g., 10 mM in phosphate buffer)

-

Glutathione (GSH) stock solution (e.g., 10 mM in phosphate buffer)

-

Phosphate buffer (25 mM, pH 7.4)

-

Firefly luciferase (e.g., 1 mg/mL in reaction buffer)

-

ATP-Mg²⁺ solution (e.g., 3 mM ATP, 8 mM MgSO₄ in 0.1 M phosphate buffer, pH 7.4)

-

96-well microplate (opaque, suitable for luminescence measurements)

-

Luminometer

Procedure:

-

Prepare Reagent Solutions:

-

Dilute the this compound stock solution to a working concentration of 50 µM in 25 mM phosphate buffer (pH 7.4) containing 2% DMSO as a co-solvent.

-

Prepare serial dilutions of L-cysteine and glutathione in 25 mM phosphate buffer (pH 7.4) to achieve final concentrations ranging from 0 to 200 µM in the reaction mixture.

-

-

Reaction Incubation:

-

In a 96-well microplate, add 10 µL of the diluted this compound solution to each well.

-

Add 10 µL of the various concentrations of L-cysteine or glutathione solutions to the respective wells. For the negative control, add 10 µL of phosphate buffer.

-

Incubate the plate at 37 °C for 30 minutes, protected from light.

-

-

Bioluminescence Measurement:

-

Prepare the bioluminescence reaction cocktail by mixing the firefly luciferase solution and the ATP-Mg²⁺ solution.

-

Initiate the reaction by injecting 90 µL of the ATP-Mg²⁺ solution into each well.

-

Immediately measure the luminescence intensity using a luminometer with an integration time of 1-10 seconds.

-

-

Data Analysis:

-

Subtract the background luminescence from the negative control wells.

-

Plot the luminescence intensity as a function of the thiol concentration for both cysteine and glutathione.

-

Determine the relative luminescence at a specific concentration (e.g., 100 µM) to calculate the fold selectivity.

-

Caption: Experimental workflow for the in vitro selectivity assay.

Conclusion

This compound is a highly valuable probe for the selective detection of cysteine in the presence of glutathione. Its mechanism, based on the selective cleavage of a caging group, allows for a clear bioluminescent readout that is proportional to the concentration of the target thiol. The provided experimental protocol offers a robust method for quantifying this selectivity, enabling researchers to confidently employ this compound in their studies of thiol biology and redox signaling. Careful adherence to the protocol and consideration of the principles outlined in this guide will ensure accurate and reproducible results.

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with SEluc-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEluc-2 is a novel small-molecule bioluminescent and fluorescent probe designed for the sensitive and selective detection of thiols in living cells.[1][2] Based on the structure of firefly luciferin, this compound operates on a "caged" luciferin strategy, where the probe is initially in a non-luminescent state and is "uncaged" upon reaction with thiols, such as cysteine and glutathione, leading to a detectable signal.[1] This property makes this compound a valuable tool for real-time monitoring of intracellular thiol levels, which play a crucial role in maintaining cellular redox homeostasis. Dysregulation of thiol levels is implicated in various diseases, making this compound a powerful asset in drug discovery and development for studying oxidative stress and the effects of therapeutic compounds on cellular redox environments.

Mechanism of Action

The detection mechanism of this compound is based on a thiol-mediated cleavage reaction. The luciferin core of this compound is chemically modified ("caged") at the phenolic hydroxyl group, rendering it unable to be recognized by luciferase and thus non-bioluminescent. Upon introduction into the cellular environment, intracellular thiols, acting as nucleophiles, attack the caging group on this compound. This reaction cleaves the caging group and releases active D-luciferin. The uncaged D-luciferin can then be utilized by firefly luciferase to produce a bioluminescent signal in the presence of ATP and oxygen. Additionally, the reaction with thiols can also induce a change in the fluorescence properties of the molecule.[1]

References

SEluc Secreted Luciferase System: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SEluc (Secreted Luciferase) reporter system is a powerful tool for the real-time, non-invasive analysis of gene expression and various cellular processes in live cell cultures. This system utilizes a naturally secreted luciferase enzyme that is expressed in mammalian cells and subsequently secreted into the cell culture medium. The amount of luciferase in the medium is directly proportional to the activity of the promoter driving its expression, allowing for sensitive and quantitative monitoring of biological events over time without the need for cell lysis.[1][2][3] This feature is particularly advantageous for kinetic studies, high-throughput screening, and multiplexing with intracellular reporters.

The SEluc system, exemplified by reporters like Gaussia luciferase, offers significantly higher light output and sensitivity compared to traditional intracellular luciferases such as Firefly and Renilla.[1][3] The assay is rapid, with results obtainable in minutes, and exhibits a broad linear range of detection.

Key Applications in Cell Culture

The versatility of the SEluc system lends itself to a wide array of applications in biological research and drug development:

-

Promoter Activity Studies: Investigate the regulation of gene expression by specific promoters in response to various stimuli.

-

Signal Transduction Pathway Analysis: Monitor the activation or inhibition of signaling pathways that culminate in the activation of a specific transcription factor.

-

Drug Discovery and High-Throughput Screening: Screen compound libraries for their effects on specific cellular pathways.

-

Cytotoxicity and Cell Viability Assays: Assess the impact of drugs or environmental toxins on cell health and viability.

-

Virus-Cell Interactions: Study viral entry, replication, and the cellular response to infection.

Quantitative Data Summary

The performance of secreted luciferase reporters like SEluc can be summarized by several key parameters. The following table provides a comparative overview based on commonly used secreted and intracellular luciferases.

| Feature | Secreted Luciferase (e.g., Gaussia) | Intracellular Luciferase (e.g., Firefly) | Reference |

| Assay Type | Secreted (from supernatant) | Intracellular (requires cell lysis) | |

| Assay Time | 1-10 minutes | ~10-20 minutes | |

| Sensitivity | Very High (up to 1000-fold > Firefly in vivo) | High | |

| Signal Kinetics | Flash | Glow (stabilized) | |

| Linear Range | > 5 orders of magnitude | Variable | |

| Live Cell Monitoring | Yes | No | |

| Substrate | Coelenterazine | D-Luciferin |

Experimental Protocols

Protocol 1: Transient Transfection of SEluc Reporter Plasmid

This protocol describes the transient transfection of a SEluc reporter plasmid into mammalian cells using a lipid-based transfection reagent.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

SEluc reporter plasmid vector

-

Transfection reagent (e.g., Lipofectamine®)

-

Serum-free medium (e.g., Opti-MEM®)

-

Multi-well cell culture plates (24-well or 96-well)

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 50-80% confluency on the day of transfection.

-

Transfection Complex Preparation: a. For each well to be transfected, dilute the SEluc plasmid DNA into serum-free medium. b. In a separate tube, dilute the transfection reagent into serum-free medium. c. Combine the diluted DNA and diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for the formation of DNA-lipid complexes.

-

Transfection: a. Add the transfection complexes drop-wise to the cells in each well. b. Gently rock the plate to ensure even distribution. c. Incubate the cells at 37°C in a CO2 incubator.

-

Post-Transfection: After 4-6 hours of incubation, the medium containing the transfection complexes can be replaced with fresh, complete culture medium if toxicity is a concern. Assay for luciferase activity at the desired time points post-transfection (e.g., 24, 48, 72 hours).

Protocol 2: SEluc Activity Assay from Cell Culture Supernatant

This protocol outlines the procedure for measuring the secreted luciferase activity from the cell culture medium.

Materials:

-

Transfected cells from Protocol 1

-

SEluc Assay Buffer

-

SEluc Substrate (Coelenterazine)

-

Luminometer with injector or manual pipetting capability

-

Opaque-walled 96-well plates (for luminometry)

Procedure:

-

Prepare SEluc Assay Reagent: Prepare the assay reagent by diluting the coelenterazine substrate into the assay buffer according to the manufacturer's instructions. Protect from light and keep on ice.

-

Sample Collection: Carefully collect a small aliquot (e.g., 10-20 µL) of the cell culture supernatant from each well. The remaining cells can be used for further experiments or assays.

-

Assay Plate Preparation: Add the collected supernatant samples to the wells of an opaque-walled 96-well plate.

-

Luminometer Measurement: a. Program the luminometer to inject the SEluc assay reagent (e.g., 50-100 µL) into each well, followed by a 2-second delay and a 10-second measurement of luminescence. b. Due to the "flash" kinetics of the reaction, it is crucial to measure the light output immediately after substrate addition.

-

Data Analysis: Record the relative light units (RLU) for each sample. The background luminescence can be determined from the medium of non-transfected cells.

Protocol 3: Dual-Reporter Assay with Intracellular Firefly Luciferase (Optional)

This protocol is for experiments where SEluc is co-transfected with an intracellular reporter like Firefly luciferase for normalization or multiplexing.

Materials:

-

Transfected cells (co-transfected with SEluc and Firefly luciferase plasmids)

-

Cell Lysis Buffer (e.g., 1x Passive Lysis Buffer)

-

Firefly Luciferase Assay Reagent

-

SEluc Assay Reagent

-

Luminometer

Procedure:

-

SEluc Assay: Perform the SEluc assay on the cell culture supernatant as described in Protocol 2.

-

Cell Lysis: a. After collecting the supernatant, gently wash the cells once with Phosphate-Buffered Saline (PBS). b. Add an appropriate volume of 1x Cell Lysis Buffer to each well (e.g., 20-100 µL for a 96-well plate). c. Incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.

-

Firefly Luciferase Assay: a. Add a small volume of the cell lysate (e.g., 10-20 µL) to a new opaque-walled plate. b. Add the Firefly Luciferase Assay Reagent and measure the luminescence as per the manufacturer's protocol.

-

Data Normalization: The SEluc activity (from the supernatant) can be normalized to the Firefly luciferase activity (from the lysate) to account for variations in transfection efficiency and cell number.

Visualizing Workflows and Pathways

Caption: Experimental workflow for SEluc reporter assay.

Caption: A generic signaling pathway activating SEluc expression.

References

Application Notes and Protocols for Thiol Detection Using SEluc-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SEluc-2, a highly sensitive and selective bioluminescent probe for the detection and quantification of thiols in various biological contexts. The protocols detailed below are intended for both in vitro and live-cell applications, offering valuable tools for research and drug development.

This compound is a small-molecule probe engineered from firefly luciferin. Its design is based on a "caged" luciferin strategy, where a thiol-labile protecting group masks the luciferin's bioluminescent properties. In the presence of thiols, such as cysteine and glutathione, this protecting group is cleaved, releasing the luciferin and generating a robust bioluminescent signal. This turn-on response allows for the sensitive and selective measurement of thiol concentrations.

Data Presentation

The following table summarizes the key quantitative parameters associated with the SEluc family of probes. Please note that specific data for this compound is limited in the public domain, and data for the closely related probe, SEluc-1, is provided for reference.

| Parameter | SEluc-1 | This compound | Reference |

| Analyte | Thiols (e.g., Cysteine, Glutathione) | Thiols (e.g., Cysteine) | [1] |

| Detection Method | Bioluminescence, Fluorescence | Fluorescence | [1] |

| Limit of Detection (LOD) | 80 nM (for Cysteine) | Not explicitly stated | [2] |

| Fluorescence Emission Max | 533 nm (upon reaction with Cysteine) | 533 nm (upon reaction with Cysteine) | [1] |

| Signal Saturation Time | Not explicitly stated | ~25 minutes (with Cysteine) | [1] |

| Recommended In Vitro Concentration | Not explicitly stated | 50 µM | |

| Recommended Live Cell Imaging Concentration | 20 µM | Not explicitly stated |

Signaling Pathway and Experimental Workflow

The detection of thiols by this compound follows a direct chemical reaction. The workflow for a typical experiment involves sample preparation, incubation with the this compound probe, and subsequent measurement of the resulting bioluminescence or fluorescence.

Caption: Workflow for thiol detection using the this compound probe.

The underlying signaling pathway involves the nucleophilic attack of a thiol on the this compound molecule, leading to the release of D-luciferin.

Caption: Reaction mechanism of this compound with a thiol compound.

Experimental Protocols

In Vitro Thiol Quantification Assay

This protocol is designed for the quantification of thiols in solution using a fluorescence or luminescence plate reader.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Ultrapure water

-

25 mM Phosphate buffer (pH 7.4)

-

Thiol standards (e.g., L-cysteine, Glutathione)

-

96-well black, clear-bottom microplates

-

Fluorescence or luminescence microplate reader

Procedure:

-

Preparation of this compound Stock Solution (1 mM): Dissolve this compound in a 1:1 (v/v) mixture of DMSO and ultrapure water to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light.

-

Preparation of Thiol Standards: Prepare a series of thiol standards (e.g., 0-100 µM) by diluting a concentrated stock solution in 25 mM phosphate buffer (pH 7.4).

-

Assay Preparation: In a 96-well plate, add 50 µL of each thiol standard or your sample per well.

-

Probe Addition: Prepare a working solution of this compound by diluting the 1 mM stock solution to 100 µM in 25 mM phosphate buffer (pH 7.4). Add 50 µL of the 100 µM this compound working solution to each well, resulting in a final this compound concentration of 50 µM. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at room temperature for 25-30 minutes, protected from light, to allow the reaction to reach saturation.

-

Measurement:

-

Fluorescence: Measure the fluorescence intensity at an excitation wavelength of approximately 485 nm and an emission wavelength of 533 nm.

-

Bioluminescence: If a luciferase source is present in the sample or added, measure the luminescence signal according to the instrument manufacturer's instructions.

-

-

Data Analysis: Subtract the background signal (wells with no thiol) from all readings. Plot the fluorescence or luminescence intensity against the thiol concentration of the standards to generate a standard curve. Determine the thiol concentration in your samples by interpolating from the standard curve.

Live Cell Thiol Imaging Protocol

This protocol outlines the use of this compound for the qualitative or semi-quantitative imaging of intracellular thiols in living cells.

Materials:

-

This compound

-

DMSO

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest

-

Imaging system (e.g., fluorescence microscope)

-

Optional: N-ethylmaleimide (NEM) as a thiol-scavenging control.

Procedure:

-

Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dish or 96-well imaging plate) and allow them to adhere and grow to the desired confluency.

-

Preparation of this compound Loading Solution: Prepare a 2X working solution of this compound in cell culture medium. For a final concentration of 20 µM, prepare a 40 µM solution.

-

Optional Control - Thiol Depletion: To confirm the specificity of the probe for thiols, treat a subset of cells with a thiol-scavenging agent like 1 mM NEM for 30 minutes prior to adding the this compound probe.

-

Cell Staining: Remove the cell culture medium and wash the cells once with warm PBS. Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

-

Imaging: After incubation, gently wash the cells twice with warm PBS to remove any excess probe. Add fresh cell culture medium or PBS to the cells and proceed with imaging.

-

Fluorescence Microscopy: Acquire images using a fluorescence microscope equipped with appropriate filters for excitation around 485 nm and emission around 533 nm.

-

Image Analysis: Analyze the fluorescence intensity of the cells to assess the relative levels of intracellular thiols. Compare the fluorescence of control cells to cells treated with thiol-modulating agents.

Applications in Drug Development

The this compound probe is a valuable tool for various stages of drug development:

-

Target Validation: Investigate the role of specific thiol-containing enzymes or pathways in disease models by monitoring changes in thiol levels upon genetic or pharmacological intervention.

-

Compound Screening: Screen compound libraries for their effects on intracellular thiol homeostasis. This can identify compounds that induce oxidative stress or modulate antioxidant pathways.

-

Mechanism of Action Studies: Elucidate the mechanism of action of drug candidates by assessing their impact on cellular redox status and thiol metabolism.

-

Toxicity and Safety Assessment: Evaluate the potential of drug candidates to induce oxidative stress by measuring their effects on cellular thiol levels.

By providing a sensitive and selective method for thiol detection, this compound can contribute to a deeper understanding of cellular redox biology and accelerate the development of new therapeutic agents.

References

Application Notes and Protocols for Secreted Luciferase (SEluc) Reporter Assays with Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a secreted luciferase (SEluc) reporter system in conjunction with fluorescence microscopy. This combination allows for both quantitative assessment of gene expression or signaling pathway activity through luminescence detection and qualitative or quantitative visualization of cellular events using fluorescence imaging.

Introduction to SEluc Reporter Assays and Fluorescence Microscopy Integration

Secreted luciferase reporter gene assays are powerful tools for studying gene expression and regulation in cell biology and drug discovery.[1][2] Unlike intracellular luciferases, secreted luciferases are released into the cell culture medium, allowing for real-time monitoring of reporter activity without lysing the cells. This non-destructive approach enables kinetic studies and multiplexing with other cell-based assays.

Fluorescence microscopy is an essential technique for visualizing cellular structures and processes with high specificity.[3][4][5] By combining a secreted luciferase reporter with a fluorescent marker, researchers can correlate reporter gene activity with specific cellular phenotypes, such as cell morphology, protein localization, or the expression of other fluorescently tagged proteins. This integrated approach is particularly valuable in drug development for high-throughput screening and validating drug targets.

Key Applications:

-

Studying gene expression, regulation, and function at the transcriptional and translational levels.

-

Investigating the structure and function of promoters.

-

Quantifying cell signaling pathway activation or inhibition.

-

High-throughput screening of compound libraries for potential drug candidates.

-

Monitoring protein dynamics and interactions in living cells.

Experimental Workflow Overview

The general workflow for a combined SEluc reporter assay and fluorescence microscopy experiment involves co-transfecting cells with a SEluc reporter plasmid and a fluorescent protein expression plasmid. The SEluc reporter is driven by a promoter of interest, while the fluorescent protein is typically expressed from a constitutive promoter to mark transfected cells.

Detailed Protocols

Protocol 1: Cell Culture and Transfection

This protocol describes the steps for seeding and co-transfecting mammalian cells with a secreted luciferase reporter plasmid and a fluorescent protein expression plasmid.

Materials:

-

Mammalian cell line of choice (e.g., HEK293, HeLa)

-

Complete cell culture medium

-

Multi-well plates (e.g., 24-well or 96-well, black-walled for imaging)

-

SEluc reporter plasmid (with promoter of interest)

-

Fluorescent protein expression plasmid (e.g., expressing GFP, RFP)

-

Transfection reagent

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

One day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

-

Transfection Complex Preparation:

-

On the day of transfection, dilute the SEluc reporter plasmid and the fluorescent protein plasmid in serum-free medium.

-

Add the transfection reagent to the diluted DNA solution, mix gently, and incubate at room temperature for the manufacturer-recommended time to allow for complex formation.

-

-

Transfection:

-

Add the transfection complexes to the cells in each well.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

Protocol 2: Compound Treatment and Sample Collection

This protocol outlines the procedure for treating transfected cells with compounds and collecting samples for the SEluc assay.

Materials:

-

Transfected cells from Protocol 1

-

Compounds of interest dissolved in an appropriate solvent (e.g., DMSO)

-

Complete cell culture medium

Procedure:

-

Compound Preparation:

-

Prepare serial dilutions of the compounds of interest in complete cell culture medium. Include a vehicle control (e.g., medium with DMSO).

-

-

Cell Treatment:

-

After 24-48 hours of transfection, remove the medium from the cells and replace it with the medium containing the different concentrations of the compounds.

-

-

Incubation:

-

Incubate the cells for the desired treatment duration (e.g., 6, 12, 24 hours).

-

-

Sample Collection:

-

At each time point, carefully collect a small aliquot of the cell culture medium from each well for the SEluc assay. Store the samples at -20°C if not assayed immediately.

-

The cells are now ready for fluorescence microscopy imaging.

-

Protocol 3: Secreted Luciferase (SEluc) Assay

This protocol details the measurement of luciferase activity in the collected cell culture medium.

Materials:

-

Collected cell culture medium from Protocol 2

-

Luciferase assay substrate

-

Luminometer-compatible microplate (white or black)

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare the luciferase assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

-

-

Sample Loading:

-

Pipette the collected cell culture medium into the wells of the luminometer plate.

-

-

Luminescence Measurement:

-

Add the luciferase assay reagent to each well.

-

Immediately measure the luminescence using a luminometer. The integration time will depend on the signal intensity.

-

Protocol 4: Fluorescence Microscopy and Image Analysis

This protocol describes how to acquire and analyze fluorescence images of the transfected cells.

Materials:

-

Treated cells in the multi-well plate from Protocol 2

-

Fluorescence microscope with appropriate filters for the chosen fluorescent protein

-

Imaging software

-

Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

-

Cell Preparation for Imaging:

-

Gently wash the cells twice with PBS to remove any residual medium that could cause autofluorescence.

-

Add fresh PBS or a suitable imaging medium to the wells.

-

-

Image Acquisition:

-

Place the plate on the stage of the fluorescence microscope.

-

Using the appropriate filter set, acquire images of the fluorescently labeled cells. Capture both brightfield and fluorescence images for each well.

-

-

Image Analysis:

-

Use image analysis software to quantify cellular parameters of interest. This may include:

-

Cell counting (to normalize luminescence data for cell number)

-

Measurement of fluorescence intensity

-

Analysis of cell morphology

-

Quantification of protein localization

-

-

Data Presentation and Analysis

Quantitative data from the SEluc assay and fluorescence microscopy should be organized into tables for clear comparison.

Table 1: SEluc Activity in Response to Compound Treatment

| Compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | Fold Change vs. Control |

| 0 (Vehicle) | 150,000 | 12,000 | 1.0 |

| 0.1 | 145,000 | 11,500 | 0.97 |

| 1 | 110,000 | 9,800 | 0.73 |

| 10 | 50,000 | 4,500 | 0.33 |

| 100 | 15,000 | 1,800 | 0.10 |

Table 2: Fluorescence Microscopy Data Analysis

| Compound Concentration (µM) | Average Cell Number per Field | Average Fluorescence Intensity (Arbitrary Units) | % Cells with Altered Morphology |

| 0 (Vehicle) | 250 | 850 | 5% |

| 0.1 | 245 | 840 | 6% |

| 1 | 230 | 820 | 10% |

| 10 | 180 | 750 | 35% |

| 100 | 90 | 600 | 78% |

Signaling Pathway Visualization

The SEluc reporter system is frequently used to study signaling pathways. For example, a reporter construct with a promoter containing NF-κB response elements can be used to monitor the activity of the NF-κB signaling pathway.

Troubleshooting and Considerations

-

Transfection Efficiency: Low transfection efficiency can lead to weak signals. Optimize transfection conditions for your specific cell line. The co-transfected fluorescent protein can be used to visually assess transfection efficiency.

-

Cell Viability: High concentrations of compounds may be cytotoxic, leading to a decrease in both luminescence and cell number. It is important to perform a cell viability assay in parallel.

-

Signal Quenching: Components in the cell culture medium or the test compounds themselves may quench the luciferase signal. Test for such interference by adding the compound directly to a solution of purified luciferase.

-

Phototoxicity: Excessive exposure to excitation light during fluorescence microscopy can damage cells and affect their physiology. Minimize exposure time and light intensity.

-

Background Luminescence: Untransfected cells or the cell culture medium itself may exhibit some background luminescence. Always include appropriate controls to determine the background signal.

By integrating the quantitative power of secreted luciferase reporter assays with the detailed visualization capabilities of fluorescence microscopy, researchers can gain deeper insights into complex cellular processes and accelerate the discovery of new therapeutic agents.

References

- 1. opentrons.com [opentrons.com]

- 2. Luciferase Reporter Assays - Creative Bioarray [cell.creative-bioarray.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. Microscopy - Principles and Applications of Fluorescence Microscopy - Research - Institut Pasteur [research.pasteur.fr]

- 5. microbenotes.com [microbenotes.com]

Applications of Luciferase-Based Reporters in Oxidative Stress Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for two distinct luciferase-based methods to study oxidative stress: the use of the specific bioluminescent probe SEluc-2 for thiol detection, and the more broadly applied Nrf2-ARE luciferase reporter gene assay for monitoring the cellular antioxidant response.

Section 1: this compound - A Bioluminescent Probe for Cellular Thiols

Introduction:

This compound is a small-molecule probe derived from firefly luciferin, designed for the sensitive and selective detection of thiols in living cells.[1][2] Thiols, such as glutathione (GSH), are critical components of the cellular antioxidant defense system.[3] A decrease in the cellular thiol pool is a key indicator of oxidative stress.[4] this compound functions as a "caged" luciferin. In its inactive state, it cannot be utilized by luciferase. Upon reaction with a thiol-containing molecule, the "cage" is removed, releasing D-luciferin, which can then be consumed by firefly luciferase to produce a measurable bioluminescent signal. The intensity of the light produced is proportional to the concentration of thiols.[5]

Mechanism of Action:

The mechanism of this compound involves a thiol-mediated cleavage of a sulfinate ester group from the luciferin core. This reaction uncages the luciferin, making it a substrate for firefly luciferase. The subsequent enzymatic oxidation of the released D-luciferin in the presence of ATP and oxygen results in the emission of light.

Caption: Mechanism of this compound activation for thiol detection.

Data Presentation:

The following table summarizes the comparative fluorescence enhancement of SEluc-1 and this compound upon incubation with different thiols. Although bioluminescence is the primary readout for SEluc probes, fluorescence can be used for initial characterization. This compound shows a higher absolute signal intensity after reacting with thiols compared to SEluc-1.

| Probe | Thiol (10 equivalents) | Fluorescence Enhancement Ratio (Signal/Background) |

| SEluc-1 | Cysteine | ~33 |

| SEluc-1 | Glutathione (GSH) | ~25 |

| SEluc-1 | Homocysteine | ~20 |

| This compound | Cysteine | Lower than SEluc-1 |

| This compound | Glutathione (GSH) | Lower than SEluc-1 |

| This compound | Homocysteine | Lower than SEluc-1 |

Note: Data is derived from Hemmi et al. (2018) and presented qualitatively as precise fold-change values for this compound were not detailed in the primary text.

Experimental Protocols:

Protocol 1: Synthesis of this compound

This protocol is adapted from Hemmi et al., 2018.

-

Dissolve D-luciferin (15 mg, 0.054 mmol) in 1.5 mL of water at 0°C and add 400 µL of 0.5 M NaOH.

-

Add tert-Butylsulfinyl chloride (40 mg, 0.27 mmol) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude material using preparative layer chromatography (methanol/chloroform = 1:3).

-

Further purify using reverse-phase preparative layer chromatography (water/methanol = 3:5) to obtain this compound as a yellow solid.

Protocol 2: General Workflow for Cellular Thiol Detection with this compound

Caption: Experimental workflow for using this compound.

Section 2: Nrf2-ARE Luciferase Reporter Assay - A Tool for Monitoring the Antioxidant Response

Introduction:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular response to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, initiating their transcription.

The Nrf2-ARE luciferase reporter assay utilizes a plasmid containing a firefly luciferase gene under the control of a promoter with multiple copies of the ARE. When cells containing this reporter are exposed to oxidative stress, the activation of the Nrf2 pathway drives the expression of luciferase. The resulting bioluminescence can be measured and is directly proportional to the activity of the Nrf2 pathway.

Signaling Pathway:

Caption: The Nrf2-ARE signaling pathway in oxidative stress.

Data Presentation:

The following table presents representative data from an Nrf2-ARE luciferase reporter assay in HepG2 cells treated with known Nrf2 activators. Data is shown as fold induction of luciferase activity compared to untreated control cells.

| Compound | Concentration (µM) | Fold Induction of Luciferase Activity (Mean ± SD) |

| Vehicle (DMSO) | 0.1% | 1.0 ± 0.2 |

| Tert-butylhydroquinone (tBHQ) | 10 | 8.5 ± 1.1 |

| Tert-butylhydroquinone (tBHQ) | 30 | 15.2 ± 2.5 |

| Tert-butylhydroquinone (tBHQ) | 100 | 25.8 ± 3.9 |

| Sulforaphane | 1 | 4.2 ± 0.6 |

| Sulforaphane | 5 | 12.6 ± 1.8 |

| Sulforaphane | 20 | 22.1 ± 3.1 |

Note: This is example data representative of typical results and may not correspond to a specific publication.

Experimental Protocols:

Protocol 3: Nrf2-ARE Luciferase Reporter Assay

This protocol is a general guideline for transient transfection and can be adapted for stable cell lines.

Materials:

-

ARE Luciferase Reporter Vector and a control vector (e.g., Renilla luciferase for normalization).

-

Mammalian cell line (e.g., HepG2, HEK293T).

-

Cell culture medium and supplements.

-

Transfection reagent.

-

Test compounds (oxidative stress inducers and/or antioxidants).

-

Dual-luciferase reporter assay system.

-

Luminometer.

-

96-well white, clear-bottom cell culture plates.

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Transfection:

-

Co-transfect the cells with the ARE-luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24-48 hours to allow for reporter gene expression.

-

-

Compound Treatment:

-

Prepare serial dilutions of your test compounds.

-

Remove the transfection medium and add fresh medium containing the test compounds or vehicle control.

-

Incubate for a predetermined time (e.g., 6, 12, or 24 hours) to induce the Nrf2-ARE pathway.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Lyse the cells by adding passive lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.

-

Add the firefly luciferase assay reagent to each well and measure the luminescence (firefly activity).

-

Add the Stop & Glo® reagent to quench the firefly reaction and initiate the Renilla reaction. Measure the luminescence again (Renilla activity).

-

-